molecular formula C6H12N2Si B092888 1H-Pyrrole, 1-(trimethylsilyl)- CAS No. 18276-53-4

1H-Pyrrole, 1-(trimethylsilyl)-

Cat. No.: B092888
CAS No.: 18276-53-4
M. Wt: 139.27 g/mol
InChI Key: WNHFEQWRHXLCMK-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-(trimethylsilyl)- is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The trimethylsilyl group attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-(trimethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of pyrrole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can yield pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 1-(trimethylsilyl)- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-(trimethylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the compound’s nucleophilicity and stability, allowing it to react with a wide range of electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

    1H-Pyrrole: The parent compound without the trimethylsilyl group.

    N-Methylpyrrole: A derivative with a methyl group attached to the nitrogen atom.

    N-Phenylpyrrole: A derivative with a phenyl group attached to the nitrogen atom.

Uniqueness: 1H-Pyrrole, 1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity compared to other pyrrole derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

trimethyl(pyrrol-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHFEQWRHXLCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066351
Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Molecular Weight

139.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18276-53-4
Record name 1-(Trimethylsilyl)-1H-pyrrole
Source CAS Common Chemistry
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Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Record name 1-(trimethylsilyl)-1H-pyrrole
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Record name 1-(Trimethylsilyl)pyrrole
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